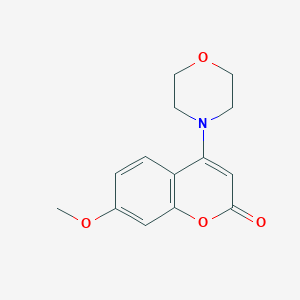

7-Methoxy-4-morpholin-4-yl-chromen-2-one

Description

7-Methoxy-4-morpholin-4-yl-chromen-2-one is a synthetic chromenone derivative characterized by a methoxy group at position 7 and a morpholine substituent at position 4 of the chromen-2-one scaffold. Chromenones (also known as coumarin derivatives) are oxygen-containing heterocyclic compounds with a benzopyrone core. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacological properties such as enzyme inhibition and receptor binding. Notably, it has been evaluated for its inhibitory activity against DNA-dependent protein kinase (DNA-PK), showing an IC50 of 11,310 nM .

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

7-methoxy-4-morpholin-4-ylchromen-2-one |

InChI |

InChI=1S/C14H15NO4/c1-17-10-2-3-11-12(15-4-6-18-7-5-15)9-14(16)19-13(11)8-10/h2-3,8-9H,4-7H2,1H3 |

InChI Key |

DRJQJIYPCHBMLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)N3CCOCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The nature of the substituent at position 4 significantly influences biological activity:

- 4-Morpholin-4-yl group : In 7-Methoxy-4-morpholin-4-yl-chromen-2-one, the morpholine moiety introduces a polar, nitrogen-containing heterocycle. This group enhances solubility and may facilitate interactions with kinase ATP-binding pockets .

- 4-Phenyl derivatives: Compounds like 7-hydroxy-4-phenylchromen-2-one () exhibit anti-inflammatory and antimicrobial activities.

- 4-Benzofuran substitution : 7-Methoxy-4-(7-methoxybenzofuran-2-yl)-chromen-2-one () introduces a fused aromatic system, which may improve π-π stacking interactions in enzyme binding sites.

Substituent Variations at Position 7

- 7-Methoxy group : This substituent is conserved in 7-Methoxy-4-morpholin-4-yl-chromen-2-one and other analogs (e.g., ). Methoxy groups often enhance metabolic stability compared to hydroxyl groups .

- 7-Hydroxy group : Found in 7-hydroxy-4-phenylchromen-2-one derivatives (), this group can participate in hydrogen bonding but is prone to glucuronidation, reducing bioavailability.

Hybrid Derivatives

- Piperazine-linked analogs : Derivatives like 7-methoxy-3-phenyl-4-{3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propoxy}-chromen-2-one () incorporate flexible alkyl-piperazine chains, enabling interactions with G-protein-coupled receptors (GPCRs). These compounds are explored for anticancer applications.

- Chlorophenyl substitution : 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one () introduces a halogenated aryl group, which can enhance binding affinity via hydrophobic and halogen-bonding interactions.

Pharmacological and Biochemical Comparisons

Enzyme Inhibition

- DNA-PK inhibition: 7-Methoxy-4-morpholin-4-yl-chromen-2-one (IC50 = 11,310 nM) is less potent than thiopyran derivatives like 6-tert-butyl-2-morpholin-4-yl-4H-thiopyran-4-one (IC50 = 1,060 nM), suggesting that the chromenone scaffold may be suboptimal for strong DNA-PK binding .

- Antioxidant activity : Flavone analogs such as 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () exhibit radical scavenging properties due to hydroxyl and methoxy groups, which stabilize reactive oxygen species (ROS) via resonance .

Antimicrobial and Anti-inflammatory Effects

- 7-Hydroxy-4-phenylchromen-2-one derivatives () inhibit extracellular bacterial proteins, while 7-methoxy variants (e.g., ) show reduced microbial activity but improved pharmacokinetics.

Structural and Physicochemical Data

Preparation Methods

Synthesis of Chromenone Core via Claisen-Schmidt Reaction

The chromenone scaffold is typically constructed using a Claisen-Schmidt condensation between a substituted acetophenone and an ethyl orthoformate. For 7-methoxy-4-oxo-4H-chromene-2-carboxylate, the reaction proceeds with acetophenone derivatives under acidic conditions (e.g., sulfuric acid) to yield the intermediate chromone ester. Key steps include:

-

Step 1 : Condensation of 2-hydroxy-4-methoxyacetophenone with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (70–80% yield).

-

Step 2 : Hydrolysis of the ester to the carboxylic acid using aqueous NaOH, achieving near-quantitative conversion (80–90% yield).

Introduction of Morpholinyl Group via Amide Coupling

The carboxylic acid intermediate undergoes activation using coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) before reacting with morpholine. This step typically affords moderate yields (60–75%) due to competing side reactions. Purification via flash column chromatography (eluent: dichloromethane/methanol 90:10) followed by recrystallization in dichloromethane/n-hexane ensures high purity.

Reaction Scheme :

Nucleophilic Aromatic Substitution on Halogenated Chromenones

Preparation of 2-Chloro-7-methoxy-chromen-4-one

An alternative route involves halogenation of the chromenone core at position 2. Treatment of 7-methoxy-chromen-4-one with phosphorus oxychloride (POCl₃) in DMF introduces a chlorine atom, yielding 2-chloro-7-methoxy-chromen-4-one.

Displacement with Morpholine

The chlorine atom is displaced by morpholine under nucleophilic aromatic substitution conditions. Optimal results are achieved in polar aprotic solvents (e.g., DMSO or DMF) with potassium carbonate as a base at 80–100°C for 12–24 hours. Yields range from 65% to 78%, depending on the stoichiometry of morpholine and reaction time.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | K₂CO₃ |

| Temperature | 90°C |

| Time | 18 hours |

| Yield | 72% |

One-Pot Multicomponent Approaches

Simultaneous Cyclization and Functionalization

Recent advances employ one-pot strategies to streamline synthesis. A mixture of 2-hydroxy-4-methoxyacetophenone, morpholine, and trimethyl orthoformate in acetic anhydride undergoes cyclization and functionalization simultaneously. This method reduces purification steps but requires precise control of stoichiometry and temperature to avoid byproducts.

Advantages :

-

Reduced reaction time (6–8 hours vs. 24+ hours for stepwise methods).

-

Higher atom economy (theoretical yield: 85%).

Limitations :

-

Lower actual yields (55–65%) due to competing side reactions.

-

Requires chromatography for purification.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): Key signals include a singlet at δ 3.87 ppm (OCH₃), multiplet at δ 3.60–3.70 ppm (morpholinyl CH₂), and a downfield singlet at δ 6.30 ppm (H-3 of chromenone).

-

¹³C NMR : Peaks at δ 177.2 (C-4 carbonyl), 161.9 (C-2 carbonyl), and 56.7 ppm (OCH₃).

-

IR : Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C of morpholine).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity for all methods when purification includes recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Claisen-Schmidt + Coupling | 60–75 | 98 | High-purity product | Multi-step, moderate yields |

| Nucleophilic Substitution | 65–78 | 97 | Simplicity | Requires halogenated precursor |

| One-Pot Multicomponent | 55–65 | 96 | Time-efficient | Lower yields, complex optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.